molecular formula C9H11BO3 B15287935 34-Dihydro-1H-2-benzopyran-6-boronic acid

34-Dihydro-1H-2-benzopyran-6-boronic acid

Cat. No.: B15287935
M. Wt: 177.99 g/mol
InChI Key: LAADTVFOSUNHAG-UHFFFAOYSA-N
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Description

34-Dihydro-1H-2-benzopyran-6-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-6-ylboronic acid, is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a dihydrobenzopyran ring. It is commonly used in various chemical reactions, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 34-Dihydro-1H-2-benzopyran-6-boronic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 34-Dihydro-1H-2-benzopyran-6-boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halides like bromine or chlorine, along with a base, are typical reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions include phenol derivatives, alcohols, and substituted benzopyran compounds .

Scientific Research Applications

34-Dihydro-1H-2-benzopyran-6-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 34-Dihydro-1H-2-benzopyran-6-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

34-Dihydro-1H-2-benzopyran-6-boronic acid can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Thienylboronic acid

Uniqueness: What sets this compound apart is its dihydrobenzopyran ring structure, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler boronic acids .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-6-ylboronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5,11-12H,3-4,6H2

InChI Key

LAADTVFOSUNHAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(COCC2)C=C1)(O)O

Origin of Product

United States

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